4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a chloro group, two methyl groups, and a trifluoromethylphenyl group attached to a pyridine ring
Preparation Methods
The synthesis of 4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2,6-dimethylpyridine-3-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethylphenyl group can be replaced with other aryl groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
4-chloro-2,6-dimethylpyridine-3-carboxamide: Lacks the trifluoromethylphenyl group, which may result in different biological activities and chemical reactivity.
2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide: Lacks the chloro group, which may affect its reactivity in substitution reactions.
4-chloro-2,6-dimethyl-N-phenylpyridine-3-carboxamide: Lacks the trifluoromethyl group, which may influence its biological activity and stability.
Properties
Molecular Formula |
C15H12ClF3N2O |
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Molecular Weight |
328.71 g/mol |
IUPAC Name |
4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12ClF3N2O/c1-8-6-12(16)13(9(2)20-8)14(22)21-11-5-3-4-10(7-11)15(17,18)19/h3-7H,1-2H3,(H,21,22) |
InChI Key |
XYUHDXQEGOIYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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